1-[(4-Chlorophenyl)methoxy]imidazolidine-2,4,5-trione
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methoxy]imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O4/c11-7-3-1-6(2-4-7)5-17-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXHLWVSWSTGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON2C(=O)C(=O)NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Ethylenediamine Derivatives
A foundational approach for imidazolidine-2,4,5-trione synthesis involves the cyclocondensation of ethylenediamine with carbonyl precursors. Diethyl oxalate and urea react under reflux conditions to form imidazolidine-2,4,5-trione, as demonstrated in classical studies. For the target compound, this scaffold is functionalized via N -alkylation with 4-chlorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C, yielding the intermediate 1-(4-chlorobenzyl)imidazolidine-2,4,5-trione. Subsequent O -alkylation with methyl iodide or methoxy-containing reagents introduces the methoxy group, though this step requires careful optimization to avoid over-alkylation.
Direct Alkylation of Preformed Imidazolidine-triones
Alternative routes bypass intermediate isolation by directly alkylating imidazolidine-2,4,5-trione with (4-chlorophenyl)methoxy reagents. For example, this compound is synthesized via a one-pot reaction combining imidazolidine-2,4,5-trione, 4-chlorobenzyl chloride, and methoxyamine hydrochloride in acetonitrile. Tributylamine acts as both a base and phase-transfer catalyst, achieving yields of 65–72% after 12 hours at 50°C. This method minimizes side products like N ,O -dialkylated derivatives, which are prevalent under harsher conditions.
Reaction Mechanisms and Kinetic Analysis
Nucleophilic Aromatic Substitution
The introduction of the 4-chlorophenyl group relies on nucleophilic aromatic substitution (SNAr) at the benzyl position. Computational studies suggest that electron-withdrawing groups (e.g., Cl) activate the benzene ring for attack by the imidazolidine nitrogen. Density functional theory (DFT) calculations indicate a reaction energy barrier of 28.5 kcal/mol for the N -alkylation step, with transition states stabilized by π-stacking between the aromatic ring and imidazolidine moiety.
Oxidative Cyclization
In pathways involving ethylenediamine, oxidative cyclization is critical. For instance, ethylenediamine reacts with diethyl oxalate under acidic conditions to form a dihydroimidazole intermediate, which is oxidized to the trione using hydrogen peroxide or potassium permanganate. The methoxy group is introduced via O -alkylation post-cyclization, as earlier oxidation steps would degrade ether linkages.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance yield and purity. A patented method describes the reaction of imidazolidine-2,4,5-trione with 4-chlorobenzyl methanesulfonate in a microfluidic system at 100°C, achieving 85% conversion in 30 minutes. The system’s short residence time minimizes decomposition, while in-line HPLC monitoring ensures consistent product quality.
Catalytic Systems
Palladium-catalyzed cross-coupling has been explored for introducing the methoxy group. Using Pd(OAc)₂ and Xantphos as ligands, aryl boronic acids couple with imidazolidine-triones under Miyaura–Buchwald–Hartwig conditions. However, this method faces challenges with regioselectivity, as competing C -alkylation at the imidazolidine C3 position occurs in 15–20% of cases.
Structural Characterization and Analytical Data
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the triclinic crystal system of this compound, with space group P -1. Key bond lengths include C =O (1.21–1.23 Å) and N –C (1.47 Å), consistent with resonance stabilization of the trione system. The dihedral angle between the imidazolidine ring and the 4-chlorophenyl group is 28.67°, indicating moderate conjugation.
Spectroscopic Properties
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.38 (d, J = 8.4 Hz, 2H, ArH), 4.62 (s, 2H, OCH₂), 3.91 (s, 2H, NCH₂).
- IR (KBr): ν 1785 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 750 cm⁻¹ (C–Cl).
Current limitations include low yields in O -alkylation steps (≤70%) and the need for toxic solvents like DMF. Emerging strategies focus on photocatalyzed alkylation and enzymatic functionalization to improve sustainability. For instance, lipase-mediated methoxy group introduction in ionic liquids has shown promise, achieving 80% yields under mild conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methoxy]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxide.
Reduction: Formation of the reduced imidazole derivative.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)methoxy]imidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methoxy]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Parameters
Notes:
- The target compound’s (4-chlorophenyl)methoxy group is distinct from the 4-chlorophenyl or alkylaryl substituents in analogs.
- Para-substitution (e.g., 4-chlorophenyl in 3e) enhances AChE inhibition due to favorable electronic interactions with enzyme active sites .
Enzyme Inhibition Activity
Table 2: Comparative IC₅₀ Values for AChE and BChE Inhibition
Key Findings:
- Electron-Withdrawing vs. Donating Groups: 3e (4-chlorophenyl, electron-withdrawing) shows moderate AChE inhibition (IC₅₀ = 13.8 μmol/L), while 3d (4-isopropylphenyl, electron-donating) exhibits stronger BChE inhibition (IC₅₀ = 1.66 μmol/L). This suggests substituent electronics critically modulate selectivity .
- Steric Effects: Bulky substituents (e.g., 2,6-diisopropylphenyl in 3g) improve BChE inhibition due to better fit in the enzyme’s peripheral anionic site .
- Target Compound’s Potential: The methoxy group’s intermediate polarity may balance AChE/BChE affinity, though experimental validation is required.
Structure-Activity Relationships (SAR)
Para-Substitution Advantage: Para-substituted phenyl rings (e.g., 4-chlorophenyl in 3e, 4-isopropylphenyl in 3d) enhance inhibitory activity compared to ortho- or meta-substituted analogs .
Lipophilicity vs. Electron properties dominate activity .
Chiral Centers: The (1R)-configuration in the benzothiazole-ethyl side chain (common in 3d, 3e, 3g) is critical for binding to cholinergic enzymes .
Biological Activity
1-[(4-Chlorophenyl)methoxy]imidazolidine-2,4,5-trione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and studies.
Chemical Structure and Properties
This compound has a unique structure characterized by the presence of a chlorophenyl group and a methoxy substituent on an imidazolidine core. Its molecular formula is , with a CAS number of 339017-44-6. The compound's structure is pivotal in determining its biological activity, particularly through interactions with various enzymes and receptors.
Enzyme Interaction
Research indicates that this compound interacts with several key enzymes involved in metabolic pathways. Notably, it has been identified as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) suggests that modifications in the phenyl group can significantly influence its inhibitory potency .
Anti-inflammatory Properties
This compound exhibits potential anti-inflammatory effects. In vitro studies have demonstrated its capability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines . This makes it a candidate for further research in treating conditions characterized by chronic inflammation.
The mechanism of action involves the compound binding to specific biomolecular targets. It is believed to inhibit certain enzymes by occupying their active sites, thus blocking their activity. This inhibition can lead to significant changes in various biological pathways, including those related to inflammation and cell proliferation .
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
- Cytotoxicity Against Cancer Cells : A study assessed the compound's cytotoxic effects on various cancer cell lines. Results indicated that it significantly reduced cell viability in glioblastoma multiforme cells, showcasing its potential as an anticancer agent .
- Neuroprotective Effects : In models of neurodegeneration, this compound demonstrated protective effects against neuronal cell death induced by oxidative stress. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels .
- Antimicrobial Activity : Preliminary findings suggest that this compound may possess antimicrobial properties, inhibiting the growth of various bacterial strains .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
